molecular formula C27H27N3O5S B2708376 Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-39-0

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2708376
CAS No.: 442556-39-0
M. Wt: 505.59
InChI Key: AQGFLZTYRRRNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a complex substitution pattern. Its core structure includes a cyano group at position 5, a 4-hydroxy-3-methoxyphenyl substituent at position 4, and a thioether-linked 2-oxo-2-(p-tolylamino)ethyl moiety at position 4. This compound shares structural motifs with calcium channel modulators and antioxidants, though its specific biological activity remains under investigation .

Properties

IUPAC Name

prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-5-12-35-27(33)24-17(3)29-26(36-15-23(32)30-19-9-6-16(2)7-10-19)20(14-28)25(24)18-8-11-21(31)22(13-18)34-4/h5-11,13,25,29,31H,1,12,15H2,2-4H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGFLZTYRRRNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically employs a multicomponent reaction , particularly the Hantzsch reaction, which combines an aldehyde, a β-ketoester, and an amine in a single-step process. This method not only simplifies the synthesis but also enhances efficiency. The compound's structure includes several functional groups such as:

  • Cyano group at position 5
  • Hydroxy group at position 4
  • Methoxy group at position 3
  • Thioether at position 6

These functional groups contribute to its potential biological activity and reactivity.

Research indicates that compounds like Allyl 5-cyano derivatives may modulate calcium channels due to their structural similarities with known calcium channel blockers such as nifedipine. This modulation can lead to pharmacological effects such as vasodilation and reduced blood pressure. The interaction with voltage-gated calcium channels is a significant aspect of its biological activity.

Biological Activities

The biological activities of Allyl 5-cyano derivatives are diverse and include:

  • Antihypertensive Effects : By acting on calcium channels, these compounds can lower blood pressure.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Anti-inflammatory Properties : Some derivatives exhibit significant anti-inflammatory activity in various models.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of similar dihydropyridine compounds:

  • A study demonstrated that dihydropyridine derivatives could significantly reduce inflammatory markers in animal models of arthritis, indicating their potential use in treating inflammatory diseases .
  • Another research focused on the antioxidant properties of related compounds, showing that they effectively reduced oxidative damage in neuronal cell cultures exposed to stressors.

Comparative Analysis

To better understand the biological activity of Allyl 5-cyano derivatives, a comparative analysis with similar compounds can be insightful:

Compound NameBiological ActivityMechanism
NifedipineCalcium channel blockerModulates calcium influx
AmlodipineAntihypertensiveInhibits calcium channels
Allyl 5-cyanoVasodilatory, antioxidantModulates voltage-gated calcium channels

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of 1,4-DHPs with modifications at positions 4, 6, and 3. Key analogs include:

Allyl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate (): Position 4: 4-Methylphenyl (vs. 4-hydroxy-3-methoxyphenyl in the target compound). Position 6: 5-Chloro-2-methylphenylamino group (vs. p-tolylamino).

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (): Position 3: Methyl ester (vs. allyl ester). Position 4: 2-Ethoxyphenyl (vs. 4-hydroxy-3-methoxyphenyl). Impact: The methyl ester lowers lipophilicity (logP ~2.8 vs.

AZ331 (): Position 4: 2-Furyl group (vs. aromatic phenyl derivative). Position 6: 4-Methoxyphenylamino substituent (vs. p-tolylamino). Impact: The furyl group introduces π-π stacking variability, which may affect receptor binding .

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Formula C₂₇H₂₆N₄O₅S C₂₈H₂₇ClN₄O₄S C₂₆H₂₇N₃O₄S
Molecular Weight (g/mol) 518.59 555.06 477.58
Predicted pKa ~13.96 (basic NH) ~13.5 (similar NH group) 13.96 (reported)
Lipophilicity (logP) ~3.5 (allyl ester) ~4.2 (chloro substituent) ~2.8 (methyl ester)

The allyl ester in the target compound increases logP compared to methyl esters, suggesting better membrane penetration. The 4-hydroxy-3-methoxyphenyl group enhances polarity relative to purely hydrophobic substituents (e.g., 4-methylphenyl), balancing solubility and bioavailability .

Bioactivity and Electronic Effects

  • Electron-Withdrawing Groups: The cyano group at position 5 stabilizes the 1,4-DHP ring, a feature shared across analogs. This stabilization is critical for maintaining redox activity, a hallmark of 1,4-DHPs in antioxidant applications .
  • Thioether Linkage: The thioether at position 6 is conserved in analogs, but substituents on the 2-oxoethylamino moiety modulate electronic effects. For example, the p-tolylamino group (target compound) provides moderate electron-donating effects compared to chloro () or bromo (AZ257, ) substituents, influencing redox potentials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.